

Synthesis of Isopropylamine from Isopropanol and Ammonia: A Technical Guide

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Compound of Interest

Compound Name: 2-Propanimine

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This in-depth technical guide provides a comprehensive overview of the synthesis of isopropylamine from isopropanol and ammonia. The primary industrial method for this conversion is catalytic reductive amination, a process that involves the reaction of isopropanol and ammonia in the presence of a heterogeneous catalyst at elevated temperature and pressure. This document details the underlying reaction mechanisms, various catalytic systems, experimental protocols, and quantitative performance data.

Core Principles and Reaction Mechanism

The synthesis of isopropylamine from isopropanol and ammonia is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism follows a "borrowing hydrogen" or dehydrogenation-condensation-hydrogenation pathway. The rate-limiting step in this process is the initial dehydrogenation of isopropanol.^{[1][2]}

The key steps are:

- **Dehydrogenation:** Isopropanol is first dehydrogenated on the catalyst surface to form acetone and adsorbed hydrogen atoms.
- **Condensation:** The acetone then reacts with ammonia to form an imine intermediate (2-iminopropane), with the elimination of a water molecule.

- Hydrogenation: The imine intermediate is subsequently hydrogenated by the adsorbed hydrogen atoms to yield the final product, isopropylamine.

A common side reaction is the reaction of the newly formed isopropylamine with another molecule of acetone to produce diisopropylamine.[3]

Catalytic Systems

A variety of catalysts have been developed for the amination of isopropanol, with nickel-based catalysts being the most extensively studied and commercially utilized. These catalysts are typically supported on high-surface-area materials to enhance their activity and stability.

Key catalyst types include:

- Nickel-based catalysts: Supported on materials like γ -alumina ($\gamma\text{-Al}_2\text{O}_3$), silica (SiO_2), or mixed oxides, these are the industry standard.[3][4][5][6] The addition of promoters such as copper (Cu), molybdenum (Mo), zinc (Zn), or iron (Fe) can significantly improve selectivity and activity.[7][8][9]
- Cobalt-based catalysts: Supported on γ -alumina, these catalysts also show good activity and selectivity for the reductive amination of isopropanol.[5][10]
- Noble metal catalysts: Catalysts based on ruthenium (Ru) and silver (Ag) have also been investigated and show promising activity.[10]

The choice of catalyst and support can influence the reaction conditions and the selectivity towards monoisopropylamine versus diisopropylamine. For instance, catalysts with strong surface basicity have been shown to promote the desorption of isopropylamine, thereby increasing selectivity.[1][2]

Experimental Protocols

While specific experimental parameters can vary depending on the catalyst and desired scale, the following protocol outlines a general procedure for the gas-phase catalytic amination of isopropanol.

Catalyst Preparation and Activation (Example: Ni/ γ - Al_2O_3)

A common method for preparing Ni/ γ - Al_2O_3 catalysts is incipient wetness impregnation.

- **Impregnation:** A solution of a nickel salt (e.g., nickel nitrate) is added to the γ -alumina support. The volume of the solution is equal to the pore volume of the support.
- **Drying:** The impregnated support is dried, typically at 100-120 °C, to remove the solvent.
- **Calcination:** The dried material is then calcined in air at a high temperature (e.g., 300-500 °C) to decompose the nickel salt into nickel oxide.
- **Reduction/Activation:** Prior to the reaction, the catalyst is activated by reduction in a stream of hydrogen gas at an elevated temperature (e.g., 400-500 °C). This step reduces the nickel oxide to metallic nickel, which is the active catalytic species.

Synthesis of Isopropylamine

The synthesis is typically carried out in a fixed-bed reactor.

- **Reactor Setup:** A fixed-bed reactor is packed with the activated catalyst. The reactor is equipped with temperature and pressure controllers, as well as mass flow controllers for the reactant gases.
- **Reaction Conditions:** Isopropanol is vaporized and fed into the reactor along with ammonia and hydrogen gas. The reaction is typically carried out at temperatures ranging from 150 °C to 250 °C and pressures from atmospheric to 2.5 MPa.^[3] The molar ratio of the reactants (isopropanol:ammonia:hydrogen) is a critical parameter that influences selectivity. An excess of ammonia is generally used to favor the formation of the primary amine.
- **Product Collection:** The reaction products exit the reactor in the gas phase and are then cooled and condensed. The liquid product mixture contains isopropylamine, diisopropylamine, unreacted isopropanol, water, and dissolved ammonia.
- **Purification:** The crude product mixture is purified by distillation. A multi-stage distillation process is typically employed to separate the components.^[11] Unreacted ammonia is first

removed, followed by the separation of monoisopropylamine. The remaining mixture, which may contain an azeotrope of diisopropylamine and water, can be further processed to isolate the diisopropylamine.[\[11\]](#)[\[12\]](#)

Quantitative Data

The performance of different catalytic systems under various conditions is summarized in the tables below.

Table 1: Performance of Various Catalysts in Isopropanol Amination

Catalyst	Support	Temperature (°C)	Pressure (MPa)	Isopropanol Conversion (%)	Isopropylamine Selectivity (%)	Diisopropylamine Selectivity (%)	Reference
Porous Ni-Al	Ba(OH) ₂ activated	195	1.72	86	37 (Yield)	33 (Yield)	[13]
17% Ni	γ-Al ₂ O ₃	170	Atmospheric	80	65	-	[5]
Ni-Fe	γ-Al ₂ O ₃	150	-	95.6	83.0	-	[8]
Cu-Ni-Zn-Mg	Al ₂ O ₃	-	-	70	95	-	[7]
5% Co, 3 atom% Ag	Al ₂ O ₃	200	-	90	78 (Yield of 1-octylamine)	-	[10]

Table 2: Influence of Reaction Conditions on Isopropylamine Synthesis over a Ni/Al₂O₃ Catalyst (Illustrative Data based on Patent Literature)

Parameter	Condition 1	Condition 2	Condition 3
Temperature (°C)	120	150	180
Pressure (MPa)	0.8	0.8	1.0
Acetone Liquid Hourly Space Velocity (h ⁻¹)	1.2	0.6	0.3
Molar Ratio (Acetone:H ₂ :NH ₃)	1:3:3	1:3:3	1:3:3
Result			
Acetone Conversion (%)	~100	~100	>99
Isopropylamine Selectivity (%)	>92	-	90
Diisopropylamine Selectivity (%)	4.3	-	~5
Reference	[3]	[3]	[3]

Note: Some industrial processes use acetone as a starting material, which is an intermediate in the isopropanol amination pathway.

Visualizations

Reaction Pathway

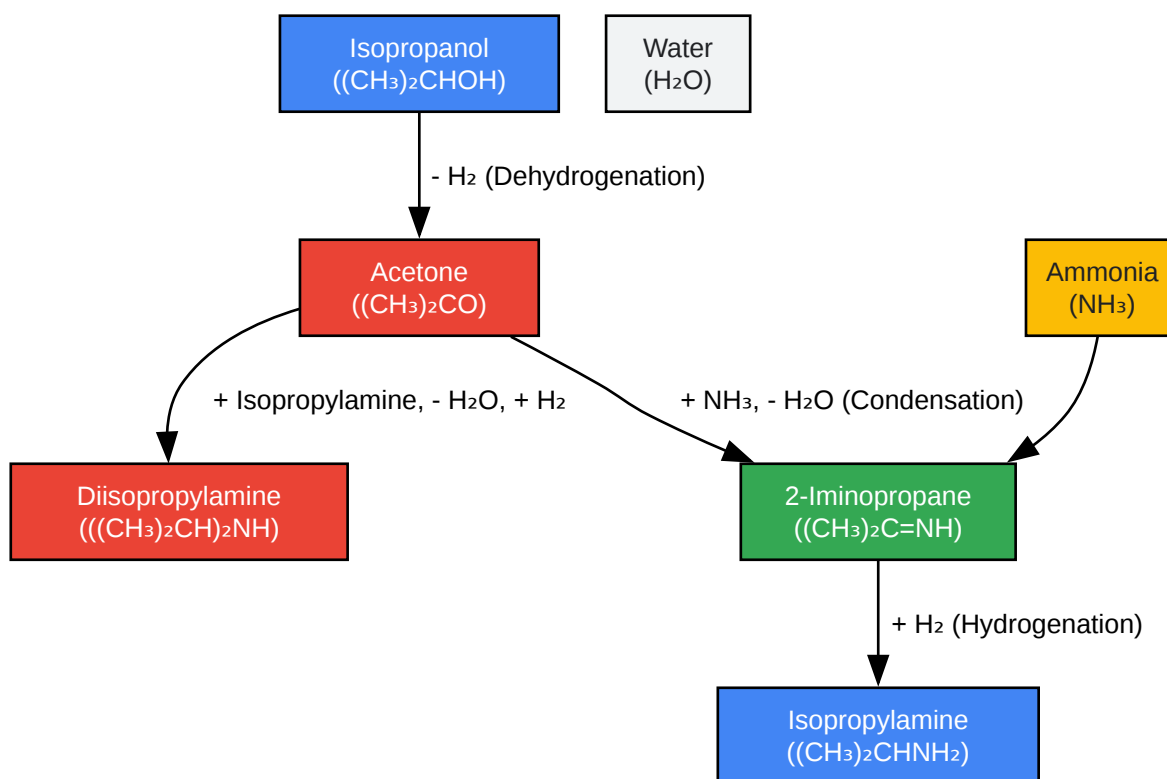


Figure 1: Reaction Pathway for Isopropylamine Synthesis

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Caption: Reaction pathway for the synthesis of isopropylamine from isopropanol and ammonia.

Experimental Workflow

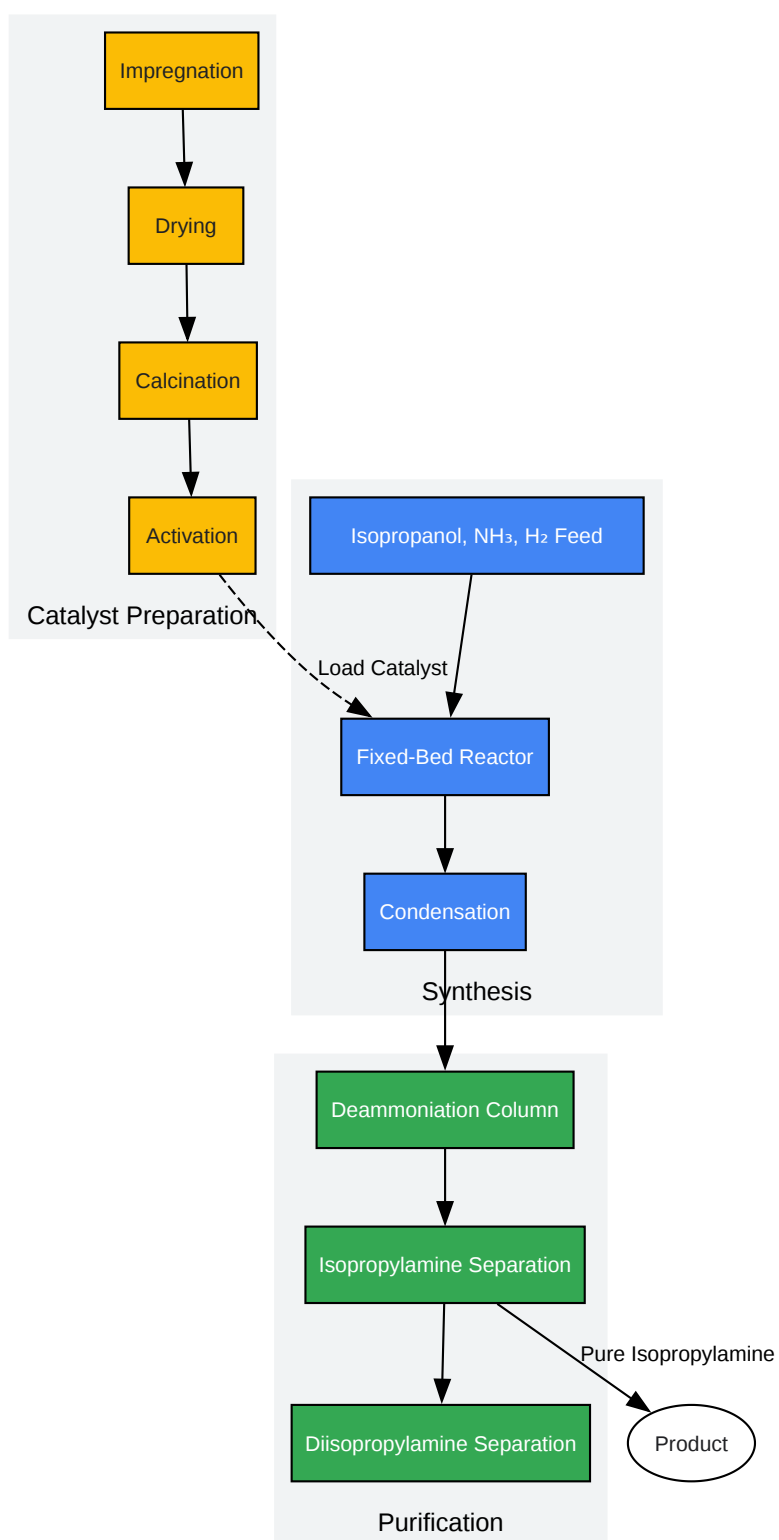


Figure 2: Experimental Workflow for Isopropylamine Synthesis

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Caption: General experimental workflow for isopropylamine synthesis.

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